2-aminopyridine-3,5-dicarboxylic Acid

Description

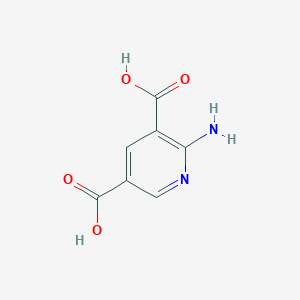

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLPFCOWTKBYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-aminopyridine-3,5-dicarboxylic acid properties

An In-depth Technical Guide to 2-Aminopyridine-3,5-Dicarboxylic Acid: Properties, Synthesis, and Applications

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and structural rigidity. Within this class, 2-aminopyridine derivatives are celebrated as "unsung heroes" in drug discovery, serving as key pharmacophores in a multitude of therapeutic agents.[1] These compounds provide a versatile platform for creating molecules with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2]

This guide focuses on a specific, highly functionalized derivative: This compound . Possessing an amino group and two carboxylic acid moieties on a pyridine core, this molecule represents a trifunctional building block of significant potential. The strategic placement of these groups allows for complex, multi-directional interactions, making it an attractive candidate for the rational design of novel pharmaceuticals, advanced coordination polymers, and functional materials.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It consolidates the core physicochemical properties, explores potential synthetic strategies, and elucidates the primary applications of this compound, with a focus on coordination chemistry and its role as a versatile scaffold in medicinal chemistry.

Core Properties and Identification

Precise identification and understanding of a molecule's fundamental properties are critical for its successful application in research and development.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 89795-70-0 | [3] |

| Molecular Formula | C₇H₆N₂O₄ | [3] |

| Molecular Weight | 182.14 g/mol | |

| Synonyms | 2-Amino-3,5-pyridinedicarboxylic acid |

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, properties can be inferred from closely related analogs such as 2-aminonicotinic acid (2-aminopyridine-3-carboxylic acid).

| Property | Value | Notes |

| Appearance | White to off-white or beige solid/powder | Inferred from analogs like 2-aminonicotinic acid.[4] |

| Melting Point | >300 °C (expected) | High melting points are characteristic of amino-dicarboxylic acids due to strong intermolecular hydrogen bonding. For comparison, 2-aminonicotinic acid decomposes at 295-297 °C. |

| Solubility | Limited solubility in water and common organic solvents; soluble in aqueous base (e.g., NaOH, NaHCO₃) and strong acids. | The presence of both acidic (carboxyl) and basic (amino, pyridine) groups suggests amphoteric behavior. The zwitterionic character likely limits solubility in neutral solvents. |

| pKa | Multiple values expected | Two acidic pKa values for the carboxylic acid groups and two basic pKa values for the pyridine nitrogen and the amino group are anticipated. |

Molecular Structure

The structure of this compound features a pyridine ring substituted with an amino group at the C2 position and carboxylic acid groups at the C3 and C5 positions.

Caption: Molecular structure of this compound.

Synthesis and Purification

While a definitive, high-yield, one-pot synthesis for this compound is not prominently featured in the literature, a plausible multi-step pathway can be designed based on established pyridine chemistry.

Synthetic Pathways

A logical approach involves the functionalization of a pre-existing pyridine ring. One potential, though challenging, route could start from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which is commercially available. The transformation would require amination, removal of the hydroxyl group, and relocation of a carboxyl group, which is complex.

A more direct, albeit likely low-yield, approach involves the oxidation of a corresponding dimethylpyridine precursor followed by amination. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of this compound.

Example Synthesis Protocol (Hypothetical)

This protocol is a conceptual outline. Researchers must optimize reaction conditions and ensure rigorous safety precautions.

Step 1: Oxidation of 2-Chloro-3,5-lutidine to 2-Chloropyridine-3,5-dicarboxylic acid

-

Suspend 2-chloro-3,5-lutidine in water.

-

Heat the suspension to reflux (approx. 80-90 °C).

-

Slowly add a concentrated aqueous solution of potassium permanganate (KMnO₄) portion-wise, maintaining the reflux. The purple color of the permanganate should disappear as it is consumed.

-

After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the dicarboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Amination of 2-Chloropyridine-3,5-dicarboxylic acid

-

Place the 2-chloropyridine-3,5-dicarboxylic acid in a high-pressure autoclave.

-

Add a copper(I) catalyst (e.g., Cu₂O) and concentrated aqueous ammonia.

-

Seal the autoclave and heat to 150-180 °C for 12-24 hours. The internal pressure will increase significantly.

-

Cool the reactor to room temperature and carefully vent the ammonia.

-

Transfer the reaction mixture and acidify with HCl to precipitate the product. The isoelectric point must be carefully determined to maximize yield.

-

Collect the crude product by filtration.

Purification and Characterization

Purification is typically achieved by recrystallization from a suitable solvent, likely water or an aqueous alcohol mixture. The amphoteric nature of the molecule may allow for purification by precipitation from acidic or basic solutions.

Characterization Techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity. The solvent of choice would likely be DMSO-d₆ or D₂O with NaOD.

-

FT-IR Spectroscopy: To identify characteristic peaks for N-H (amino), O-H (carboxyl), C=O (carboxyl), and C=N/C=C (pyridine ring) functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 182.14).

-

Elemental Analysis: To determine the percentage composition of C, H, N, and O, confirming the empirical formula.

Reactivity and Key Applications

The molecule's three functional groups—an amine, a pyridine nitrogen, and two carboxylic acids—endow it with rich chemical reactivity and make it a versatile building block.

Application in Coordination Chemistry

Pyridine dicarboxylic acids are premier ligands for constructing Metal-Organic Frameworks (MOFs) and coordination polymers.[5][6][7] These materials are of immense interest for applications in gas storage, catalysis, and sensing. This compound offers several advantages as a ligand:

-

Multiple Coordination Sites: The pyridine nitrogen and the two carboxylate groups can coordinate to metal ions, acting as a multidentate linker to form stable, multidimensional networks.[8][9]

-

Hydrogen Bonding: The amino group and the carboxylic acid protons provide sites for robust intramolecular and intermolecular hydrogen bonding, which can direct the self-assembly process and stabilize the final framework.

-

Post-Synthetic Modification: The reactive amino group can be functionalized after the framework is constructed, allowing for the tuning of the MOF's properties.

Caption: Coordination of 2-aminopyridine-3,5-dicarboxylate with metal centers in a polymer.

Application in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry.[1][10] The addition of two carboxylic acid groups makes this compound an excellent starting point for creating libraries of drug candidates.

-

Scaffold for Diversity: The two carboxylic acid groups can be differentially converted into a wide range of functional groups (esters, amides, etc.), while the amino group can be acylated, alkylated, or used in cyclization reactions. This allows for the rapid generation of a diverse set of molecules for high-throughput screening.

-

Bioisostere and Pharmacophore: The pyridine nitrogen acts as a hydrogen bond acceptor, and the amino and carboxyl groups can participate in hydrogen bonding or ionic interactions with biological targets like enzymes and receptors.[2] Recently, 2-aminopyridine derivatives have been explored as potent dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) for cancer therapy.[11]

-

Improved Physicochemical Properties: The carboxylic acid groups can be used to improve the solubility and pharmacokinetic properties of a drug candidate.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant, yet largely untapped, potential. Its combination of a privileged 2-aminopyridine core with the versatile reactivity of two carboxylic acid groups makes it a compelling building block for both materials science and medicinal chemistry. As a robust linker for MOFs, it offers the potential to create frameworks with tailored properties through hydrogen bonding and post-synthetic modification. As a scaffold for drug discovery, it provides multiple handles for diversification to explore new chemical space and develop novel therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in these cutting-edge fields.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 89795-70-0|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]

- 5. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

2-aminopyridine-3,5-dicarboxylic acid structure

An In-depth Technical Guide to 2-Aminopyridine-3,5-Dicarboxylic Acid: Structure, Synthesis, and Applications for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. The document delineates its core molecular structure, physicochemical properties, and detailed protocols for its characterization using spectroscopic methods. A proposed, scientifically-grounded synthesis pathway is presented, addressing the common challenges associated with polysubstituted pyridines. The guide further explores the molecule's primary applications as a versatile T-shaped linker in the design of coordination polymers and metal-organic frameworks (MOFs), and as a valuable scaffold for the development of novel therapeutic agents. The content is structured to provide both foundational knowledge and field-proven insights, making it an essential resource for scientists engaged in advanced chemical synthesis and drug development.

Molecular Identity and Physicochemical Properties

Introduction to the Heterocyclic Scaffold

The pyridine ring is a foundational scaffold in organic chemistry, renowned for its presence in a vast array of natural products, pharmaceuticals, and functional materials. When substituted with multiple functional groups, the pyridine core offers a geometrically defined and electronically tunable platform for complex molecular design. This compound is a prime example of such a polysubstituted heterocycle, integrating an amino group and two carboxylic acid moieties. This unique combination of a basic amino group and acidic carboxyl groups imparts amphoteric properties and creates multiple coordination sites, making it a highly versatile building block for supramolecular chemistry and a precursor for complex organic synthesis.

Core Structure and Nomenclature

The molecule consists of a central pyridine ring. An amine group (-NH₂) is attached at the C2 position, and two carboxylic acid groups (-COOH) are located at the C3 and C5 positions. This arrangement results in a "T-shaped" geometry, a critical feature for its role as a linker in coordination chemistry.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| CAS Number | 89795-70-0 | [1][2] |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | Typically a solid powder | N/A |

| Purity | Available up to specified grades from suppliers | [1] |

| Storage | Store in a cool, dry place | [1] |

Spectroscopic and Structural Characterization

2.1. The Rationale for Spectroscopic Analysis

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized compound. For a polysubstituted aromatic system like this compound, each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and chemical environment of each atom, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct signals would appear for the protons on the pyridine ring, likely as doublets or singlets depending on coupling constants. The chemical shifts would be downfield due to the electron-withdrawing nature of the pyridine nitrogen and carboxylic acid groups. The amine (-NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (-COOH) protons would be highly deshielded, appearing as a very broad singlet at a high ppm value (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbons attached to the carboxylic acid groups (C3, C5) and the amino group (C2) would have characteristic chemical shifts. The two carboxylic acid carbonyl carbons would appear significantly downfield (>160 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is crucial for identifying the functional groups. Key vibrational modes to expect include:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

N-H Stretch: Two sharp to medium peaks in the ~3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carboxylic acid carbonyl group.

-

C=N and C=C Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the aromatic pyridine ring vibrations.[3]

-

N-H Bend: A peak around 1600-1650 cm⁻¹, which may overlap with the ring stretching bands.

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 182.13. Common fragmentation patterns would likely involve the loss of water (H₂O, m/z = 18) and carbon dioxide (CO₂, m/z = 44) from the carboxylic acid groups, leading to significant peaks at m/z = 164 and m/z = 138.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | δ 7.5-9.0 ppm (2H, ring protons); δ 5.0-7.0 ppm (2H, broad, -NH₂); δ >10 ppm (2H, very broad, -COOH) | Aromatic, amine, and carboxylic acid proton environments. |

| ¹³C NMR | δ 160-175 ppm (2C, -COOH); δ 120-160 ppm (5C, pyridine ring carbons) | Carbonyl and aromatic carbon environments. |

| IR (cm⁻¹) | 2500-3300 (broad, O-H); 3300-3500 (N-H); 1700-1725 (strong, C=O); 1400-1650 (C=C, C=N) | Characteristic vibrations of carboxylic acid, amine, and pyridine moieties.[3] |

| MS (m/z) | 182 [M]⁺; 164 [M-H₂O]⁺; 138 [M-CO₂]⁺ | Molecular weight and expected fragmentation of carboxyl groups. |

Synthesis and Reactivity

Challenges and Strategies in Pyridine Substitution

The synthesis of polysubstituted pyridines is often non-trivial. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, while nucleophilic substitution requires harsh conditions or the presence of leaving groups. Furthermore, directing incoming substituents to specific positions when multiple groups are already present requires careful strategic planning. A common approach involves building the ring from acyclic precursors or functionalizing a pre-existing, simpler pyridine derivative.

Proposed Synthesis Protocol: Oxidation of a Dimethyl Precursor

A plausible and robust method for preparing this compound involves the oxidation of a readily available dimethylpyridine precursor. This multi-step process ensures high purity and yield.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Oxidation: To a solution of 2-amino-3,5-dimethylpyridine in aqueous sodium hydroxide, add potassium permanganate (KMnO₄) portion-wise. Heat the reaction mixture under reflux for several hours until the purple color disappears, indicating the consumption of the oxidant.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Isolation: Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The target compound, being least soluble at its isoelectric point, will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. For higher purity, recrystallize the crude product from a suitable solvent system, such as hot water or an ethanol/water mixture.

-

Validation: Confirm the structure and purity of the final product using NMR, IR, and MS, as described in Section 2, and perform elemental analysis.

Key Reactivity Patterns

The molecule's reactivity is governed by its three functional groups:

-

Pyridine Nitrogen: Can be protonated or coordinated to metal centers.

-

Amino Group: Acts as a nucleophile and can undergo acylation, alkylation, or diazotization reactions. It is also a key coordination site for metal ions.

-

Carboxylic Acids: Can be deprotonated to form carboxylates, which are excellent ligands for metal ions. They can also be converted to esters, amides, or acid chlorides for further functionalization. This dual functionality makes the molecule a powerful chelating agent.

Applications in Materials Science and Drug Development

Role as a T-shaped Linker in Coordination Chemistry

The spatial arrangement of the coordinating groups (the pyridine nitrogen, the amino nitrogen, and the two carboxylate oxygens) makes this compound an ideal "T-shaped" linker or node for constructing multi-dimensional coordination polymers and Metal-Organic Frameworks (MOFs).[4][5] The rigidity of the pyridine backbone combined with the versatile binding modes of the carboxylate groups allows for the predictable assembly of robust and porous structures. These materials have potential applications in gas storage, catalysis, and chemical sensing.

Workflow: Design of a Metal-Organic Framework (MOF)

The synthesis of a MOF using this linker typically follows a solvothermal or hydrothermal method.

Caption: General workflow for synthesizing a MOF.

Experimental Protocol:

-

Preparation: Dissolve this compound and a suitable metal salt (e.g., zinc nitrate, copper acetate) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

-

Reaction: Seal the mixture in a Teflon-lined autoclave and heat it in an oven at a constant temperature (typically 80-150 °C) for 24-72 hours.

-

Crystallization: Allow the autoclave to cool slowly to room temperature to promote the formation of high-quality single crystals.

-

Isolation and Activation: Collect the crystalline product by filtration, wash with fresh solvent, and activate the material by exchanging the solvent in the pores and heating under vacuum to create a porous framework.

-

Characterization: Analyze the structure using Single-Crystal X-ray Diffraction (SC-XRD) and confirm the bulk purity with Powder X-ray Diffraction (PXRD). Thermal stability is assessed using Thermogravimetric Analysis (TGA), and porosity is measured via gas adsorption isotherms.

Potential as a Precursor in Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of related aminopyridine dicarbonitriles have demonstrated potent anti-cancer activity.[6] This suggests that this compound is a highly valuable starting material. The carboxylic acid groups can be converted into amides, esters, or other functional groups to modulate solubility, cell permeability, and target binding affinity. The amino group provides an additional handle for modification, allowing for the creation of large, diverse libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic and applied potential. Its well-defined structure, multiple coordination sites, and versatile reactivity make it a powerful tool for both materials scientists and medicinal chemists. While its primary utility has been explored in the context of coordination chemistry, its potential as a core scaffold for pharmaceutical development remains a promising and underexplored frontier. Future research should focus on developing more efficient and scalable synthesis routes and on systematically exploring the biological activities of its derivatives. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this versatile heterocyclic building block.

References

- 1. 89795-70-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound hydrochloride | CAS 89795-70-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chimia.ch [chimia.ch]

- 4. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Characterization of 2-Aminopyridine-3,5-Dicarboxylic Acid: A Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyridine-3,5-dicarboxylic acid is a heterocyclic compound of significant interest for its potential applications in medicinal chemistry and materials science. Its rigid pyridine core, combined with the hydrogen-bonding capabilities of two carboxylic acid groups and an amino substituent, makes it a versatile building block for designing novel metal-organic frameworks, polymers, and pharmacologically active agents.[1][2] This guide provides a comprehensive framework for the synthesis, purification, and in-depth characterization of this molecule. It is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind each methodological choice to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The pyridine nucleus is a cornerstone in drug design, and its derivatives, particularly aminopyridines, are known for a wide range of biological activities.[3][4] The title compound, this compound, combines three key functional groups:

-

A Pyridine Ring: Provides a defined, planar scaffold. The ring nitrogen acts as a hydrogen bond acceptor and a potential coordination site for metals.

-

An Amino Group: A potent hydrogen bond donor and nucleophilic site, crucial for forming intermolecular interactions and for further synthetic derivatization.

-

Two Carboxylic Acid Groups: Strong hydrogen bond donors and acceptors, enabling the formation of robust supramolecular structures like dimers or catenated chains.[5] They also serve as excellent metal-chelating moieties.

A thorough characterization is paramount to unlocking the potential of this molecule. It validates the chemical identity, determines purity, and elucidates the structural and electronic properties that govern its behavior in biological and material systems. This guide outlines a systematic workflow for achieving this comprehensive characterization.

Caption: A typical workflow for compound characterization.

Synthesis and Purification

While various methods exist for synthesizing substituted aminopyridines, a common route involves the multi-step modification of a pyridine precursor.[6][7] A plausible approach for this compound could involve the hydrolysis of a corresponding dinitrile precursor, 2-amino-3,5-dicyanopyridine.[8]

Experimental Protocol: Synthesis via Dinitrile Hydrolysis

Causality: Acid- or base-catalyzed hydrolysis is a standard and effective method for converting nitriles to carboxylic acids. This protocol uses a strong acid to ensure complete conversion.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dicyanopyridine (1.0 eq).

-

Hydrolysis: Carefully add concentrated sulfuric acid (H₂SO₄, 10-15 eq) to the flask. The mixture will likely exotherm.

-

Heating: Heat the reaction mixture to 120-140 °C with stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Precipitation & Isolation: Adjust the pH of the aqueous solution to ~3-4 with a saturated sodium hydroxide (NaOH) solution. The product should precipitate as a solid.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts.

-

Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.

Protocol: Purification by Recrystallization

Causality: Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility between the target compound and impurities at different temperatures. A polar solvent is chosen due to the polar nature of the molecule.

-

Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., water, ethanol, water/ethanol mixtures) at their boiling points to identify a suitable recrystallization solvent in which the compound is highly soluble when hot and poorly soluble when cold.

-

Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent.

-

Filtration (Hot): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Physicochemical and Structural Characterization

Once a pure sample is obtained, a suite of analytical techniques is employed for a full characterization.

Fundamental Properties

These initial analyses provide basic but critical data about the compound's identity and purity.

| Property | Expected Value / Method | Rationale |

| Molecular Formula | C₇H₆N₂O₄ | Determined by high-resolution mass spectrometry. |

| Molecular Weight | 182.13 g/mol [9] | Calculated from the molecular formula; confirmed by mass spectrometry. |

| Appearance | White to off-white solid.[10] | Visual inspection provides a qualitative measure of purity. |

| Melting Point | >300 °C (with decomposition) | A sharp melting point range indicates high purity. Decomposition is common for such structures.[2] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents like DMSO.[10] | Governed by the polar functional groups; critical for selecting solvents for analysis and reactions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

Causality: ¹H NMR confirms the proton environment and substitution pattern, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques (like HSQC) correlate proton and carbon signals, confirming assignments.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve polar compounds). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

¹H NMR Acquisition: Acquire a proton spectrum. Key signals to observe would be two distinct aromatic protons on the pyridine ring and a broad signal for the amine (NH₂) protons. The carboxylic acid protons may also be visible as very broad signals.

-

¹³C NMR Acquisition: Acquire a carbon spectrum. Expect to see seven distinct carbon signals: five for the pyridine ring (two of which will be quaternary and shifted downfield due to the carboxyl groups) and two for the carboxyl carbons (typically >160 ppm).

-

2D NMR (HSQC/HMBC): If assignments are ambiguous, run HSQC to correlate directly bonded C-H pairs and HMBC to see 2-3 bond C-H correlations, confirming the connectivity of the entire molecule.

Expected ¹H NMR (in DMSO-d₆) Interpretation:

-

H-4 & H-6 Protons: Two signals in the aromatic region (likely ~8.0-9.0 ppm), appearing as doublets or singlets depending on coupling.

-

-NH₂ Protons: A broad singlet, whose chemical shift is concentration and temperature-dependent.

-

-COOH Protons: Two very broad singlets, often far downfield (>10 ppm), which may exchange with residual water in the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in the molecule.

Causality: Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands.

Key Expected IR Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.

-

N-H Stretch (Amine): Two distinct sharp peaks in the range of 3450-3300 cm⁻¹.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

References

- 1. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]

- 2. 2-Aminopyridine-3-carboxylic acid 98 5345-47-1 [sigmaaldrich.com]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. lit.jinr.ru [lit.jinr.ru]

- 6. researchgate.net [researchgate.net]

- 7. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 8. 2-Aminopyridine-3,5-dicarbonitrile | C7H4N4 | CID 295912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 89795-70-0 CAS MSDS (2-AMINO-3,5-PYRIDINEDICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]

- 11. chimia.ch [chimia.ch]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-aminopyridine-3,5-dicarboxylic acid

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 2-aminopyridine-3,5-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in elucidating the compound's structural features.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with an amino group and two carboxylic acid moieties, presents multiple sites for hydrogen bonding and coordination, making it a versatile building block for supramolecular assemblies and pharmacologically active agents. Accurate structural confirmation is the bedrock of any meaningful research involving this molecule. This guide provides the essential spectroscopic framework for such validation.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Ensure the solid sample of this compound is dry. Place a small amount of the powder onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Expected IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The interpretation of these bands provides direct evidence for the compound's structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400-3300 | N-H stretch | Primary Amine (-NH₂) | Two sharp to medium bands. |

| 3300-2500 | O-H stretch | Carboxylic Acid (-COOH) | Very broad band, often overlapping with C-H stretches. |

| 1710-1680 | C=O stretch | Carboxylic Acid (-COOH) | Strong, sharp absorption. |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) | Medium to strong band. |

| 1600-1450 | C=C and C=N stretch | Aromatic Ring | Multiple sharp bands of variable intensity. |

| 1320-1210 | C-O stretch | Carboxylic Acid (-COOH) | Medium intensity band. |

| 1330-1260 | C-N stretch | Aromatic Amine | Medium to strong band.[1] |

| 920-900 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Broad, medium intensity band. |

Causality in Interpretation: The presence of a very broad O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The two distinct N-H stretching bands are characteristic of a primary amine group. The strong carbonyl absorption confirms the presence of the carboxylic acid groups. The combination of these features, along with the aromatic ring vibrations, provides a unique fingerprint for this compound.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH/DCl adjustment). The choice of solvent is critical as acidic protons may exchange with deuterium.

-

¹H NMR Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 90° pulse and a sufficient relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 2H | -COOH | Carboxylic acid protons are highly deshielded and often broad. |

| ~8.5 | Singlet | 1H | H-4 | The proton at position 4 is deshielded by the adjacent carboxylic acid and the ring nitrogen. |

| ~8.2 | Singlet | 1H | H-6 | The proton at position 6 is deshielded by the ring nitrogen. |

| ~7.5 | Broad Singlet | 2H | -NH₂ | Amine protons are often broad and their chemical shift can be variable. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | Carboxylic acid carbonyl carbons are highly deshielded. |

| ~158 | C-2 | The carbon attached to the amino group is significantly shielded. |

| ~150 | C-6 | Aromatic carbon adjacent to the ring nitrogen. |

| ~140 | C-4 | Aromatic carbon deshielded by the adjacent carboxylic acid. |

| ~125 | C-3 | Aromatic carbon bearing a carboxylic acid group. |

| ~120 | C-5 | Aromatic carbon bearing a carboxylic acid group. |

Expert Insight: The use of a polar aprotic solvent like DMSO-d₆ is crucial for observing the labile protons of the carboxylic acid and amine groups. In protic solvents like D₂O, these protons would rapidly exchange with deuterium and become invisible in the ¹H NMR spectrum.

The following workflow illustrates the process of NMR data acquisition and analysis.

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Expected Mass Spectral Data

-

Molecular Formula: C₇H₆N₂O₄

-

Molecular Weight: 182.14 g/mol

-

Positive Ion Mode: A prominent peak at m/z 183.04 corresponding to the protonated molecule [M+H]⁺.

-

Negative Ion Mode: A prominent peak at m/z 181.03 corresponding to the deprotonated molecule [M-H]⁻.

Fragmentation Analysis: The molecule is expected to undergo characteristic fragmentation upon collisional activation. A primary fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid groups, leading to fragment ions that can further confirm the connectivity of the molecule.

Conclusion: A Self-Validating Spectroscopic Profile

The collective data from IR, NMR, and mass spectrometry provides a robust and self-validating confirmation of the structure of this compound. The IR spectrum confirms the presence of the key functional groups, the NMR spectra provide a detailed map of the proton and carbon framework, and the mass spectrum confirms the molecular weight and elemental composition. This multi-technique approach is indispensable for ensuring the identity and purity of this important chemical entity in research and development settings.

References

An In-depth Technical Guide to 2-Aminopyridine-3,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridine scaffold is a "privileged structure," a recurring motif in a vast number of FDA-approved drugs and biologically active molecules.[1] This guide focuses on a specific, highly functionalized derivative: 2-aminopyridine-3,5-dicarboxylic acid . With the Chemical Abstracts Service (CAS) number 89795-70-0 , this molecule represents a versatile building block poised for applications ranging from targeted therapeutics to the design of novel coordination polymers.[2][3]

The strategic placement of an amino group and two carboxylic acid moieties on the pyridine ring imparts a unique combination of properties. The amino group serves as a key hydrogen bond donor and a nucleophilic handle for further derivatization, while the dicarboxylic acids provide sites for salt formation, strong hydrogen bonding interactions, and chelation of metal ions. This trifunctional arrangement makes it an exceptionally valuable precursor for creating complex molecular architectures, particularly in the rational design of enzyme inhibitors and functional materials. This guide provides a comprehensive overview of its properties, a robust synthesis strategy, key experimental protocols, and its potential applications, grounded in established chemical principles.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and comparison with closely related analogs. The molecule's character is defined by the interplay between the basic amino group and the acidic carboxylic acid groups, making it an amphoteric compound.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 2-Aminopyridine-3-carboxylic acid (Analog) | 2-Amino-5-pyridinecarboxylic acid (Analog) |

| CAS Number | 89795-70-0[2][3] | 5345-47-1[4] | 28445-33-2 |

| Molecular Formula | C₇H₆N₂O₄ | C₆H₆N₂O₂[4] | C₆H₆N₂O₂[5] |

| Molecular Weight | 182.13 g/mol [3] | 138.12 g/mol [6] | 138.12 g/mol [5] |

| Appearance | Expected to be a white to off-white/yellow crystalline powder. | Beige granules[4] | White to off-white solid[5] |

| Solubility | Predicted low solubility in water; soluble in polar organic solvents like DMSO and DMF. | Slightly soluble in water; soluble in ethanol and DMSO.[7] | Slightly soluble in water; soluble in polar organic solvents like DMSO.[5] |

| Stability | Stable under standard conditions. May be sensitive to strong oxidizing agents and high temperatures.[5][7] | Stable under normal temperatures and pressures.[4] | Stable under normal conditions.[5] |

| Reactivity | Amphoteric. The amino group is basic and nucleophilic. The carboxylic acid groups are acidic and can be esterified or form amides. The pyridine ring can undergo electrophilic substitution, guided by the activating amino group. |

Note: Data for analog compounds are provided for comparative context and to guide experimental design.

Rational Synthesis Pathway

Step 1: Synthesis of the Dinitrile Precursor The precursor, 2-aminopyridine-3,5-dicarbonitrile, can be synthesized via a one-pot, multi-component reaction. Such methods are favored in modern organic synthesis for their efficiency and atom economy.[8] This reaction typically involves the condensation of an aldehyde, malononitrile, and a thiol in the presence of a suitable catalyst.[8][9][10]

Step 2: Hydrolysis of Dinitrile to Dicarboxylic Acid The critical step is the exhaustive hydrolysis of the nitrile groups (-C≡N) to carboxylic acids (-COOH). This transformation requires harsh conditions, typically strong acid or base catalysis with heating, to drive the reaction to completion. Acid-catalyzed hydrolysis is often preferred as it protonates the pyridine nitrogen, which can help prevent side reactions and facilitate a cleaner workup.

The mechanism involves the initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads first to an amide intermediate, which is then further hydrolyzed under the reaction conditions to the carboxylic acid, releasing ammonium as a byproduct.

Below is a diagrammatic representation of the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone of modern drug discovery, serving as a versatile scaffold for synthesizing molecules with diverse biological activities.[11] Its derivatives have been successfully developed as antibacterial, anticancer, and anti-inflammatory agents.[1] Recently, 2-aminopyridine-based compounds have been identified as potent dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), offering a promising strategy for treating refractory cancers.[12]

The dicarboxylic acid functionality of the target molecule enhances its potential in several key areas:

-

Enzyme Inhibition: The two carboxylic acid groups can act as a powerful bidentate "anchor," forming strong ionic and hydrogen bonds with positively charged residues (like arginine or lysine) or metal cofactors in an enzyme's active site. This makes it an ideal starting point for designing inhibitors for metalloenzymes or transferases.

-

Fragment-Based Drug Discovery (FBDD): As a low molecular weight, highly functionalized fragment, this compound can be used in screening campaigns to identify initial hits that bind to protein targets. The amino group then provides a vector for synthetic elaboration to improve potency and selectivity.

-

Improving Pharmacokinetics: The carboxylic acid groups can be used to improve the aqueous solubility of a parent drug molecule, which is often a critical parameter for oral bioavailability. They can also serve as handles for prodrug strategies, where they are temporarily masked as esters to improve cell permeability.

-

Coordination Chemistry and Bio-inorganic Applications: The ability to chelate metal ions is significant. This property can be exploited to develop agents that sequester toxic metals or to create novel metal-based therapeutics where the organic ligand directs the complex to a specific biological target.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol is a well-established method for the hydrolysis of aromatic nitriles and is adapted for this specific substrate. The causality for using strong acid is to ensure the complete conversion of both sterically hindered and electronically stabilized nitrile groups to carboxylic acids.

Materials:

-

2-Aminopyridine-3,5-dicarbonitrile (1.0 eq)

-

Concentrated Sulfuric Acid (98%) or Hydrochloric Acid (37%) (15-20 mL per gram of nitrile)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M) for neutralization

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a fume hood, carefully add 2-aminopyridine-3,5-dicarbonitrile (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Slowly and cautiously add concentrated sulfuric acid (or HCl) to the flask while stirring. The addition is exothermic and should be done carefully, potentially with external cooling.

-

Heating/Reflux: Attach the reflux condenser and heat the mixture to 100-120 °C using a heating mantle. The reaction progress should be monitored. Rationale: High temperature is required to overcome the activation energy for the hydrolysis of the stable nitrile and intermediate amide groups.

-

Monitoring: Monitor the reaction by taking small aliquots, quenching them carefully in water, and analyzing by TLC or HPLC to check for the disappearance of the starting material. The reaction may take several hours (4-24 h).

-

Work-up: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker. This will precipitate the product as the acid salt. Rationale: The extreme dilution and cooling minimizes degradation and causes the less soluble product to precipitate.

-

Isolation and Neutralization: Isolate the crude solid by vacuum filtration. To obtain the free dicarboxylic acid, resuspend the solid in a minimal amount of water and carefully adjust the pH to ~3-4 with a NaOH solution. The isoelectric point should result in minimum solubility and maximum precipitation.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol or acetone to remove organic impurities.

-

Drying: Dry the purified white/off-white solid under vacuum to a constant weight.

Protocol 2: Quality Control and Characterization Workflow

A self-validating system for quality control ensures the identity and purity of the synthesized compound. This involves a multi-pronged analytical approach where data from orthogonal techniques must be consistent with the expected structure.

Workflow:

-

Purity Assessment (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: UV detector set at a wavelength determined by a UV scan (e.g., ~254 nm and ~320 nm).

-

Expected Result: A single major peak with >95% purity by area normalization.

-

-

Identity Confirmation (Mass Spectrometry):

-

Technique: Electrospray Ionization (ESI) in both positive and negative modes.

-

Expected Result (Positive Mode): A peak corresponding to [M+H]⁺ at m/z 183.04.

-

Expected Result (Negative Mode): A peak corresponding to [M-H]⁻ at m/z 181.02.

-

-

Structural Verification (NMR & IR Spectroscopy):

-

¹H NMR (in DMSO-d₆): Expect two distinct aromatic protons on the pyridine ring (singlets or doublets), a broad singlet for the -NH₂ protons, and a very broad singlet for the two -COOH protons.

-

¹³C NMR (in DMSO-d₆): Expect 7 distinct carbon signals, including two signals for the carboxylic acid carbons (>165 ppm) and five signals for the pyridine ring carbons.

-

FTIR (ATR): Expect characteristic broad O-H stretches for the carboxylic acids (~2500-3300 cm⁻¹), strong C=O stretches (~1700 cm⁻¹), and N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).

-

Caption: A logical workflow for the quality control of synthesized material.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from its dinitrile precursor and general aminopyridine compounds. The precursor, 2-aminopyridine-3,5-dicarbonitrile, is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[13]

Core Safety Precautions:

-

Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a high-value chemical scaffold with significant, yet underexplored, potential. Its trifunctional nature provides a rich platform for synthetic elaboration and rational molecular design. By understanding its properties and employing robust synthetic and analytical protocols as outlined in this guide, researchers in drug discovery and materials science can effectively leverage this compound to build novel molecules that address pressing challenges in medicine and technology. The continued exploration of such "unsung" building blocks is essential for pushing the boundaries of chemical and biological innovation.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. 89795-70-0|this compound|BLD Pharm [bldpharm.com]

- 3. 89795-70-0 CAS MSDS (2-AMINO-3,5-PYRIDINEDICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]

- 6. 2-アミノピリジン-3-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Aminopyridine-3,5-dicarbonitrile | C7H4N4 | CID 295912 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-aminopyridine-3,5-dicarboxylic acid

Introduction

2-Aminopyridine-3,5-dicarboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group and two carboxylic acid moieties. Its structural complexity, containing both acidic (carboxylic acids) and basic (amino group and pyridine nitrogen) centers, makes its solubility behavior intricate and highly dependent on the surrounding chemical environment. This guide provides a comprehensive overview of the physicochemical properties, theoretical solubility framework, and practical experimental methodologies for determining the solubility of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is paramount to predicting and manipulating its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| CAS Number | 89795-70-0 | [1] |

| Appearance | Likely a crystalline solid | [2] |

| pKa Values (Predicted) | pKa₁ (first carboxylic acid) ≈ 2-3, pKa₂ (second carboxylic acid) ≈ 4-5, pKa₃ (amino group/pyridine nitrogen) ≈ 0-1 | Inferred from related structures[3][4][5] |

The Role of pH in Aqueous Solubility

The solubility of this compound in aqueous media is profoundly influenced by pH due to its multiple ionizable groups. The molecule can exist in several ionization states, from a dication at very low pH to a dianion at high pH. The species with the lowest solubility is typically the neutral or zwitterionic form, which occurs at the isoelectric point (pI).

The ionization equilibria can be visualized as follows:

Caption: Ionization states of this compound as a function of pH.

At very low pH, both the amino group and the pyridine nitrogen will be protonated, and the carboxylic acids will be in their neutral form, resulting in a net positive charge. As the pH increases, the carboxylic acid groups will deprotonate, leading to a zwitterionic species with both positive and negative charges, which is expected to have minimal solubility in water. Further increasing the pH will result in a net negative charge as both carboxylic acids deprotonate, enhancing solubility through ion-dipole interactions with water. Dicarboxylic acids are generally more soluble in basic solutions due to the formation of carboxylate salts.[6]

Solubility in Organic Solvents

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like".

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Therefore, this compound is expected to have some solubility in these solvents. For the related 2-aminopyridine-3-carboxylic acid, good solubility is observed in ethanol.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating polar molecules. Dimethyl sulfoxide (DMSO) is a common solvent for similar compounds and is expected to be a good solvent for this compound.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the amino and carboxylic acid groups, the compound is expected to have very low solubility in nonpolar solvents.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental protocols. The two primary types of solubility measurements are thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the compound. It is considered the "gold standard" for solubility measurement.

References

- 1. 89795-70-0 CAS MSDS (2-AMINO-3,5-PYRIDINEDICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. tutorsglobe.com [tutorsglobe.com]

- 3. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]

- 4. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide to the Synthesis of 2-aminopyridine-3,5-dicarboxylic acid: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining 2-aminopyridine-3,5-dicarboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. We will dissect two robust synthetic pathways, detailing the selection of starting materials, the causality behind experimental choices, and providing field-proven protocols. The primary focus is on a highly efficient multicomponent reaction leading to a dinitrile precursor, followed by a classical halogenation and functionalization route. This document is intended for researchers, medicinal chemists, and process development scientists seeking a deep, practical understanding of the synthesis of this valuable compound.

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The this compound moiety is a privileged scaffold in modern drug discovery. Its rigid, planar structure, combined with the strategic placement of a hydrogen bond donor (amino group) and two hydrogen bond acceptors/metal chelators (carboxylic acids), makes it an ideal framework for designing potent and selective enzyme inhibitors, receptor antagonists, and molecular probes. The development of efficient, scalable, and reliable synthetic routes to this core structure is therefore of paramount importance. This guide will explore the foundational chemistry required to access this target, moving beyond simple procedural lists to explain the underlying principles that ensure success and reproducibility.

Synthetic Strategy I: Multicomponent Synthesis via a Dinitrile Intermediate

The most convergent and arguably most elegant approach to this compound is through a multicomponent reaction (MCR) that rapidly assembles the pyridine core, followed by hydrolysis of a dinitrile intermediate. This strategy offers significant advantages in terms of atom economy, step efficiency, and the use of simple, commercially available starting materials.

Conceptual Framework and Mechanistic Underpinnings

This synthesis is a variation of the Thorpe-Ziegler reaction and is mechanistically related to the Gewald synthesis of aminothiophenes. The core transformation involves the condensation of an aldehyde, two equivalents of malononitrile, and a source of ammonia. The reaction proceeds through a cascade of Knoevenagel condensations, Michael additions, and a final intramolecular cyclization and tautomerization to yield the stable aromatic pyridine ring.

The choice of an ammonium source is critical. While gaseous ammonia can be used, ammonium acetate is often preferred as it is a solid, easy-to-handle reagent that serves as both the ammonia source and a mild acidic catalyst to promote the initial condensation steps.

Visualization of the MCR Workflow

Caption: Workflow for the multicomponent synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-phenyl-pyridine-3,5-dicarbonitrile

This protocol is a representative example; the aldehyde can be varied to produce different 4-substituted analogs.

-

Reagents:

-

Benzaldehyde (10.6 g, 100 mmol, 1.0 equiv)

-

Malononitrile (13.2 g, 200 mmol, 2.0 equiv)

-

Ammonium acetate (15.4 g, 200 mmol, 2.0 equiv)

-

Ethanol (150 mL)

-

-

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, benzaldehyde, malononitrile, and ammonium acetate.

-

Stir the mixture at room temperature. An initial exothermic reaction may be observed as the Knoevenagel condensation begins.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

-

Dry the resulting bright yellow solid under vacuum to yield 2-amino-4-phenyl-pyridine-3,5-dicarbonitrile.

-

-

Expert Insight: The use of ammonium acetate is key; it provides the nitrogen for the pyridine ring in a convenient form. The reaction is often robust and high-yielding, and the product typically precipitates in high purity, minimizing the need for chromatographic purification at this stage.

Step 2: Hydrolysis of 2-Amino-4-phenyl-pyridine-3,5-dicarbonitrile

The dinitrile can be converted to the dicarboxylic acid under either acidic or basic conditions. Acidic hydrolysis is often cleaner.[1]

-

Reagents:

-

2-Amino-4-phenyl-pyridine-3,5-dicarbonitrile (from Step 1)

-

Concentrated Sulfuric Acid (98%)

-

Water

-

-

Procedure:

-

In a heavy-walled, round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add the dinitrile intermediate (e.g., 23.4 g, 100 mmol) to concentrated sulfuric acid (100 mL). Caution: This addition is exothermic and should be done slowly with cooling in an ice bath.

-

Once the addition is complete, slowly add water (50 mL) dropwise while maintaining cooling.

-

Heat the mixture to 120-140 °C and maintain for 8-12 hours. The reaction should be monitored by HPLC to track the disappearance of the dinitrile and the appearance of the dicarboxylic acid product.

-

After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice (approx. 500 g) with vigorous stirring.

-

A precipitate will form. Adjust the pH of the slurry to ~3-4 with a concentrated sodium hydroxide solution. The dicarboxylic acid is amphoteric and will have minimal solubility near its isoelectric point.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold acetone.

-

Dry the product in a vacuum oven at 60 °C to yield the target this compound.

-

-

Trustworthiness: This two-step hydrolysis mechanism is a self-validating system. The nitrile groups are first hydrated to amide intermediates, which are then further hydrolyzed to carboxylic acids.[1] The release of ammonia (as ammonium sulfate) is a key driving force. Monitoring by HPLC allows for precise determination of the reaction endpoint, ensuring complete conversion and high purity.

Synthetic Strategy II: Halogenation of 2-Aminopyridine

An alternative, more traditional strategy involves the functionalization of a pre-existing pyridine ring. This linear synthesis begins with the readily available 2-aminopyridine, proceeds through a key dihalogenated intermediate, and concludes with the conversion of the halogen atoms into carboxylic acid groups.

Conceptual Framework

The core principle of this route is to use halogen atoms as synthetic handles for introducing the carboxylic acid functionalities. The 2-amino group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution. This allows for the selective introduction of halogens at the 3- and 5-positions. The subsequent conversion of the robust aryl-halide bonds into carboxylic acids is the most challenging step of this sequence.

Visualization of the Halogenation Workflow

Caption: Linear synthesis via halogenation and functionalization.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine

This procedure is adapted from patent literature, which demonstrates a reliable method for dichlorination.[2]

-

Reagents:

-

2-Amino-5-chloropyridine (12.85 g, 100 mmol, 1.0 equiv)

-

N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol, 1.05 equiv)

-

N,N-Dimethylformamide (DMF) (100 mL)

-

-

Procedure:

-

In a 250 mL three-necked flask equipped with a thermometer, magnetic stirrer, and nitrogen inlet, dissolve 2-amino-5-chloropyridine in DMF.

-

Add N-chlorosuccinimide portion-wise to the solution over 15 minutes, maintaining the internal temperature below 40 °C with a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to 45 °C and stir for 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into 500 mL of ice-water.

-

A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid cake extensively with water (3 x 100 mL).

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 2-amino-3,5-dichloropyridine as a white to off-white solid.

-

-

Expert Insight: The amino group at C2 directs the second chlorination to the C3 position. NCS is a convenient and safer electrophilic chlorine source compared to chlorine gas. The choice of DMF as a solvent is crucial as it effectively dissolves the starting materials and facilitates the reaction.[2]

Step 2: Dicyanation via Rosenmund-von Braun Reaction

The conversion of aryl chlorides to nitriles is a classic transformation. Modern protocols have improved the often harsh conditions of the original reaction.

-

Reagents:

-

2-Amino-3,5-dichloropyridine (16.3 g, 100 mmol, 1.0 equiv)

-

Copper(I) Cyanide (CuCN) (21.5 g, 240 mmol, 2.4 equiv)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (150 mL)

-

-

Procedure:

-

To a 500 mL flask equipped with a mechanical stirrer, reflux condenser, and nitrogen atmosphere, add 2-amino-3,5-dichloropyridine, copper(I) cyanide, and DMF. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the mixture to 150-160 °C and maintain for 12-24 hours. The reaction progress should be monitored by HPLC or GC-MS.

-

Cool the dark reaction mixture to room temperature.

-

Pour the mixture into a solution of ferric chloride (e.g., 50 g in 200 mL water and 20 mL conc. HCl) to complex the excess cyanide and copper salts. Stir for 1 hour.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield 2-amino-3,5-dicyanopyridine.

-

-

Authoritative Grounding: The Rosenmund-von Braun reaction is a well-established method for converting aryl halides to nitriles.[1][3] The mechanism involves an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the aryl nitrile. High-boiling polar aprotic solvents like DMF or NMP are required to facilitate the reaction.

Step 3: Hydrolysis of 2-Amino-3,5-dicyanopyridine

The hydrolysis of the dinitrile intermediate from this route follows the same principles as described in Strategy I (Section 2.3, Step 2). The protocol using concentrated sulfuric acid is directly applicable here to yield the final this compound.

Comparative Analysis of Synthetic Routes

| Feature | Strategy I: Multicomponent Reaction | Strategy II: Halogenation Route |

| Starting Materials | Simple aldehydes, malononitrile, ammonium acetate | 2-Aminopyridine, NCS, CuCN |

| Step Economy | High (2 steps) | Low (3-4 steps) |

| Atom Economy | High | Moderate |

| Key Challenge | Handling of multicomponent reaction kinetics | Conversion of C-Cl to C-COOH (potentially harsh conditions, use of toxic cyanide) |

| Scalability | Generally good; precipitation of intermediates aids purification. | Moderate; requires handling of toxic reagents and potentially difficult purifications. |

| Overall Recommendation | Preferred Route for efficiency and green chemistry principles. | Viable alternative, but less efficient and involves more hazardous reagents. |

Conclusion

The synthesis of this compound can be approached from multiple angles, but a strategy-based analysis reveals clear advantages for specific routes. The multicomponent reaction pathway (Strategy I) stands out for its elegance, efficiency, and use of simple starting materials, making it the superior choice for both laboratory-scale synthesis and potential industrial scale-up. The halogenation pathway (Strategy II), while more linear and traditional, provides a valid alternative but is encumbered by a longer sequence and the use of more hazardous reagents. For drug development professionals, a thorough understanding of both routes provides flexibility in synthetic planning and enables informed decisions based on starting material availability, scale, and safety considerations.

References

theoretical studies of 2-aminopyridine-3,5-dicarboxylic acid

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Aminopyridine-3,5-Dicarboxylic Acid

Introduction: Scaffolding for Innovation

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural alkaloids and pharmaceutical agents.[1][2] When functionalized with both an amino group and carboxylic acid moieties, the resulting scaffold, as seen in this compound, presents a molecule of significant interest. The amino group offers a key site for hydrogen bonding and further synthetic modification, while the dicarboxylic acids provide strong chelating and hydrogen-bonding capabilities, crucial for interacting with biological targets.[3] Derivatives of 2-aminopyridine have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4]